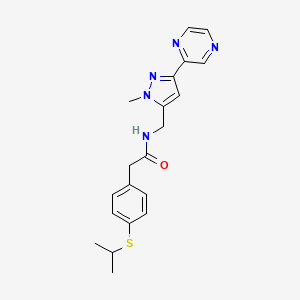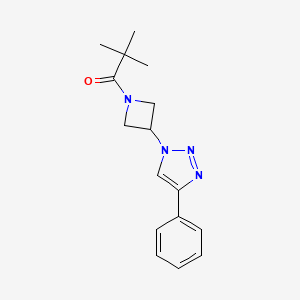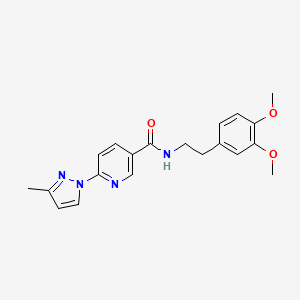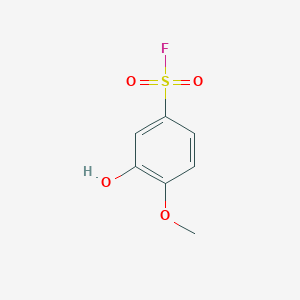![molecular formula C23H14F3N3 B2637338 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-67-4](/img/structure/B2637338.png)
6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their significant biological activities, including antibacterial, antineoplastic, and antiviral properties . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties .
Preparation Methods
The synthesis of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions .
Chemical Reactions Analysis
6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, especially involving the displacement of fluorine atoms.
Cross-Coupling Reactions: Suzuki–Miyaura coupling is a widely used reaction for forming carbon-carbon bonds in this compound.
Scientific Research Applications
6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used in the synthesis of various fluorinated quinoline derivatives.
Industry: Fluorinated quinolines are used in agriculture and as components for liquid crystals.
Mechanism of Action
The mechanism of action of 6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, some derivatives of fluorinated quinolines inhibit bacterial DNA-gyrase, leading to antibacterial activity . The compound may also interact with other enzymes and molecular pathways, contributing to its biological effects .
Comparison with Similar Compounds
6,8-Difluoro-5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines, such as:
Fluoroquinolones: These compounds exhibit a broad spectrum of antibacterial activity and are widely used in medicine.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Flosequinan: A drug used for treating heart diseases.
The uniqueness of this compound lies in its specific structure and the incorporation of multiple fluorine atoms, which enhance its biological activity and provide unique properties .
Properties
IUPAC Name |
6,8-difluoro-5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c24-16-8-4-5-14(9-16)12-29-13-19-21(15-6-2-1-3-7-15)27-28-22(19)18-10-17(25)11-20(26)23(18)29/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQGZBBYRBTVBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4F)F)CC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637255.png)
![2-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2637259.png)


![2-{2-Azabicyclo[2.2.1]heptan-2-yl}quinoxaline](/img/structure/B2637263.png)

![4-[(2,4-dimethoxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637265.png)

![N-(4-bromo-3-methylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2637268.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2637271.png)
![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)


